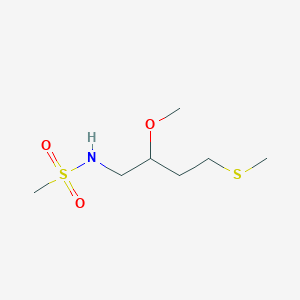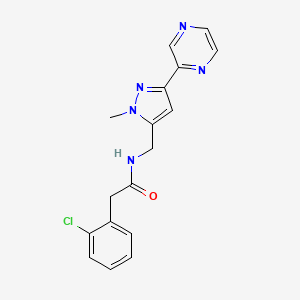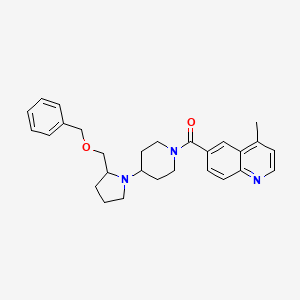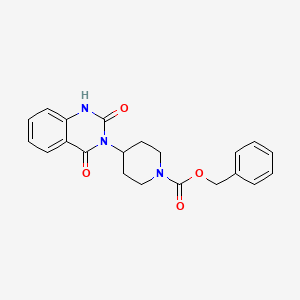![molecular formula C23H24N4O2 B2829680 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1207054-59-8](/img/structure/B2829680.png)
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide and related compounds have been investigated for their antibacterial properties. A study focused on the synthesis and antibacterial activity of derivatives based on 2-(4-aminophenyl) benzimidazole, highlighting their potential against bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014). Another research explored the antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, indicating significant antimicrobial activities (Rezki, 2016).
Anticancer Properties
Several studies have examined the anticancer potential of benzimidazole derivatives. For instance, the synthesis of benzimidazole–thiazole derivatives as anticancer agents showed promising results against various cancer cell lines (Nofal et al., 2014). Additionally, another study synthesized and evaluated the antitumor activity of new 2-(4-aminophenyl)benzothiazole derivatives, which demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Catalytic Applications
The compound has also been explored for its use in catalysis. A study reported the synthesis of novel palladium complexes with tridentate N-heterocyclic carbene ligands, which showed potential as anticancer drugs (Lee et al., 2015). This indicates the compound's role in facilitating important chemical reactions.
Antimicrobial Activity
The antimicrobial activity of related compounds, such as aza-beta lactam and tetrazole derivatives bearing an imidazo[2,1-b]benzothiazole moiety, was also investigated. These derivatives were found to have antibacterial properties (Al-Sultani & Al-lami, 2021).
Electrochemical Applications
Electrochemical studies have been conducted using imidazole derivatives. One research focused on the electrosynthesis of an imidazole derivative as a bifunctional electrocatalyst for the simultaneous determination of various substances (Nasirizadeh et al., 2013).
Anthelmintic Activity
Finally, the anthelmintic evaluation of some novel synthesized triazole moiety clubbed with benzimidazole ring was also studied, showing effectiveness against Pheretima posthumous, a type of worm used in anthelmintic research (Kumar & Sahoo, 2014).
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(1,2-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(13-20-17-5-1-4-8-21(17)29-27-20)24-14-15-9-11-16(12-10-15)23-25-18-6-2-3-7-19(18)26-23/h1-8,15-16H,9-14H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNODBJXWJUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CC2=NOC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
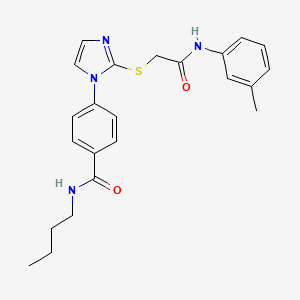
![6-(3-Fluorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2829604.png)

![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2829607.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)
